molecular formula C14H23NO4 B160744 N-(3-Oxodecanoyl)-L-homoserine lactone CAS No. 127279-05-4

N-(3-Oxodecanoyl)-L-homoserine lactone

Cat. No.: B160744
CAS No.: 127279-05-4
M. Wt: 269.34 g/mol
InChI Key: KYGIKEQVUKTKRR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Oxodecanoyl)-L-homoserine lactone is a compound belonging to the class of organic compounds known as N-acyl homoserine lactones. These compounds are characterized by the presence of an acyl group attached to the nitrogen atom of a homoserine lactone. This compound is often used in the study of bacterial quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxodecanoyl)-L-homoserine lactone typically involves the reaction of decanoic acid with homoserine lactone under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate ester, which is then converted to the final amide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxodecanoyl)-L-homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-(3-Oxodecanoyl)-L-homoserine lactone has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.

    Biology: The compound is used to investigate bacterial quorum sensing, which is crucial for understanding bacterial communication and behavior.

    Medicine: Research on this compound helps in developing new antimicrobial agents by targeting quorum sensing pathways.

    Industry: It is used in the development of biosensors and biotechnological applications.

Mechanism of Action

The mechanism of action of N-(3-Oxodecanoyl)-L-homoserine lactone involves its role as a signaling molecule in bacterial quorum sensing. The compound binds to specific receptor proteins in bacteria, triggering a cascade of molecular events that regulate gene expression. This process allows bacteria to coordinate activities such as biofilm formation, virulence, and antibiotic resistance .

Comparison with Similar Compounds

Similar Compounds

  • N-Octanoyl-L-homoserine lactone (N-C8-HSL)
  • N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
  • N-(3-Oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL)
  • N-(3-Hydroxydecanoyl)-L-homoserine lactone
  • N-(3-Hydroxyoctanoyl)-L-homoserine lactone

Uniqueness

N-(3-Oxodecanoyl)-L-homoserine lactone is unique due to its specific structure, which allows it to interact with a distinct set of receptor proteins in bacteria. This specificity makes it a valuable tool for studying quorum sensing and developing targeted antimicrobial therapies .

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGIKEQVUKTKRR-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283875
Record name N-(3-Oxodecanoyl)-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147795-40-2
Record name N-(3-Oxodecanoyl)-L-homoserine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147795-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Oxodecanoyl)-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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